molecular formula C12H14N2O B8748164 2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one CAS No. 89733-49-3

2,4-Dimethyl-4,5-dihydro-[3,4'-bipyridin]-6(1H)-one

Cat. No.: B8748164
CAS No.: 89733-49-3
M. Wt: 202.25 g/mol
InChI Key: QYNYDSGSCUAAEI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is a heterocyclic compound that belongs to the class of bipyridines. This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond, with additional methyl groups and a ketone functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethylpyridine with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The methyl groups and pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine rings or methyl groups.

Scientific Research Applications

2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydro-4,5-dimethyl-1H-pyrazole: This compound shares a similar dihydro structure but differs in the presence of a pyrazole ring instead of bipyridine.

    6-tert-Butyl-3-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-hydroxy-2,4-dimethyl-cyclohex-2,5-dienone: This compound has a similar dihydro structure with additional functional groups and a different ring system.

Uniqueness

2,4-Dimethyl-4,5-dihydro[3,4’-bipyridin]-6(1H)-one is unique due to its bipyridine structure, which imparts distinct chemical properties and reactivity. The presence of two pyridine rings connected by a single bond allows for versatile chemical modifications and applications in various fields of research. Its ability to undergo multiple types of reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

89733-49-3

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

4,6-dimethyl-5-pyridin-4-yl-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C12H14N2O/c1-8-7-11(15)14-9(2)12(8)10-3-5-13-6-4-10/h3-6,8H,7H2,1-2H3,(H,14,15)

InChI Key

QYNYDSGSCUAAEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC(=C1C2=CC=NC=C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 2.0 g portion of 4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile dissolved in 20 ml of acetic acid was added dropwise 3 ml of sulfuric acid whereupon an exothermic reaction ensued. The reaction mixture was stirred for 4 hours, the acetic acid was evaporated off in vacuo and to the remaining material was added 10 ml of water followed by basification with 35% aqueous sodium hydroxide solution. The alkaline solution was extracted four times with ethyl acetate; the combined extracts were dried over anhydrous magnesium sulfate; the ethyl acetate was distilled off in vacuo; and, the remaining white solid was recrystallized from acetonitrile to produce 2.0 g of 3,4-dihydro-4,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 184°-186° C.
Name
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same compound was prepared by the following procedure: Into a solution containing 81 g of 4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile dissolved in 250 ml of absolute ethanol was bubbled hydrogen chloride gas at ambient temperature with no cooling. After about 1 hour, a white solid began to crystallize. The reaction vessel was then stoppered and allowed to stand overnight at room temperature. The reaction mixture was evaporated to dryness in vacuo and the residue was dissolved in a small amount of water. The aqueous solution was made alkaline with concentrated ammonia hydroxide and the mixture was extracted with ethyl acetate. The ethyl acetate solution was dried over anhydrous magnesium sulfate, the mixture filtered and the filtrate evaporated in vacuo. The residue was slurried with acetonitrile and the solid, 5.4 g, was collected. This solid was combined with the product obtained as described in the immediately preceding paragraph along with the product obtained hereinbelow in Example C-3 and the combined material was recrystallized from about 250 ml of acetonitrile to yield 9.9 g of 3,4-dihydro-4,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 186°-188° C.
Name
4-acetyl-3-methyl-4-(4-pyridinyl)butanenitrile
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture containing 24 g of ethyl 4-acetyl-3-methyl-4-(4-pyridinyl)butanoate, 7 g of ammonium acetate and 50 ml of ethanol was refluxed for 8 hours with stirring. The reaction mixture was then concentrated to dryness in vacuo and the remaining white solid was collected, washed with ethanol and dried to produce 1.8 g of 3,4-dihydro-4,6-dimethyl-5-(4-pyridinyl)-2(1H)-pyridinone, m.p. 184°-185° C. It's nmr and mass spectrum were consistent with the assigned structure.
Name
ethyl 4-acetyl-3-methyl-4-(4-pyridinyl)butanoate
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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